![molecular formula C18H17N3O3S B2550663 N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide CAS No. 899752-64-8](/img/structure/B2550663.png)

N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, such as anticonvulsant properties , the formation of heterocycles , adenosine receptor antagonism , anticancer properties , and structural analyses .

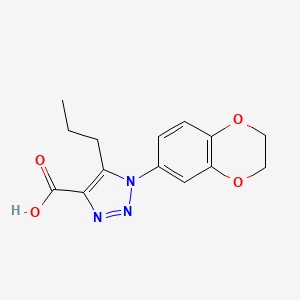

Synthesis Analysis

The synthesis of related compounds often involves the formation of derivatives by substituting different functional groups to alter the compound's pharmacological profile. For instance, derivatives of N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide with different R-substituents have been prepared to exhibit anticonvulsant activities . Similarly, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods could potentially be applied to synthesize the compound .

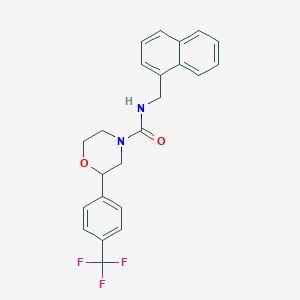

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FTIR, and X-ray diffraction. For example, the structure of a silaheterocyclic compound was confirmed by X-ray analysis , and the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was determined, revealing the conformation and hydrogen bonding patterns . These techniques could be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity and interactions of similar compounds have been studied. For instance, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of benzoxazasiloles and benzodioxazasilepines . Additionally, the antioxidant properties of a novel benzamide were determined using DPPH free radical scavenging test, which could be indicative of the reactivity of the compound .

Physical and Chemical Properties Analysis

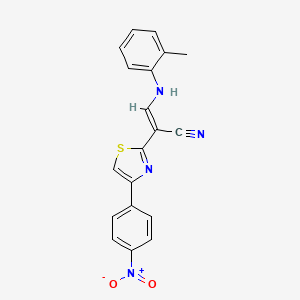

The physical and chemical properties of related compounds have been characterized. For example, the anticonvulsant compounds were evaluated for their pharmacological activities in rodents, and their effects on sodium channels were studied . The novel benzamide's molecular geometry, vibrational frequencies, and electronic properties were calculated using DFT . These studies provide a framework for analyzing the physical and chemical properties of "this compound".

Relevant Case Studies

Case studies of related compounds include the evaluation of anticonvulsant activities in rodent models , the synthesis and characterization of acetamide derivatives for anticancer activity , and the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives . These studies provide insights into the potential biological applications and effects of the compound .

Scientific Research Applications

Metabolism and Toxicity Assessment N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide, along with similar compounds, has been a subject of study in the context of metabolism and toxicity assessment. For instance, research by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Their findings contribute to understanding the metabolic pathways and potential toxicity of related compounds, which may include this compound (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Interaction and Agricultural Applications Research on the interaction of similar compounds with soil properties and agricultural applications is also relevant. A study by Banks and Robinson (1986) focused on soil reception and activity of acetochlor, alachlor, and metolachlor, compounds structurally related to this compound. This study can provide insights into how such compounds might behave in an agricultural setting (Banks & Robinson, 1986).

Computational and Pharmacological Evaluation Further, the computational and pharmacological potential of structurally similar compounds, including various derivatives, has been evaluated for toxicity assessment, tumor inhibition, and other pharmacological actions. Faheem's (2018) study on 1,3,4-oxadiazole and pyrazole novel derivatives provides insights into the computational modeling and pharmacological evaluation that can be applied to this compound (Faheem, 2018).

Herbicide Efficacy and Environmental Impact Studies on the efficacy and environmental impact of related herbicides provide context on the potential agricultural uses of this compound. For example, the work of Peter and Weber (1985) on the adsorption, mobility, and efficacy of alachlor and metolachlor in relation to soil properties can be informative in understanding the environmental interactions of similar compounds (Peter & Weber, 1985).

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-24-15-6-3-2-5-13(15)11-19-17(22)12-21-18(23)9-8-14(20-21)16-7-4-10-25-16/h2-10H,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDALNNRIELEUNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)

![4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2550586.png)

![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2550602.png)